![molecular formula C23H19N3O2 B2516574 (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-32-0](/img/structure/B2516574.png)

(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

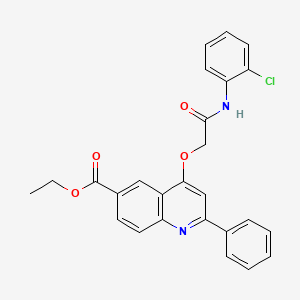

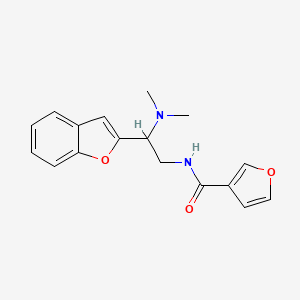

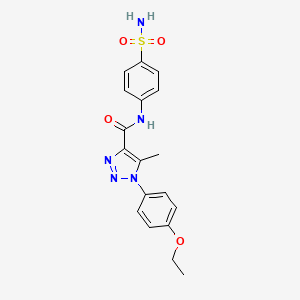

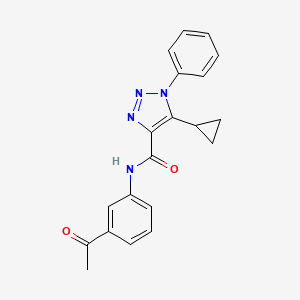

The compound , (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide, is a benzamide derivative that is likely to possess interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives, as described in the first paper, involves direct acylation reactions of amino acetonitrile derivatives . This suggests that the synthesis of this compound could potentially be achieved through a similar pathway, possibly involving the acylation of 2-amino-2-(6-methylpyridin-2-yl)acetonitrile with a suitable benzyloxy-substituted benzoyl chloride.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal structure of a related compound using X-ray diffraction . This technique could be applied to determine the crystal structure of the compound , which would provide valuable information about its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives are known to participate in various chemical reactions. The first paper discusses the colorimetric sensing behavior of a benzamide derivative in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound may also exhibit interesting reactivity, particularly in the presence of specific anions or under certain conditions that promote ICT.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be explored through various spectroscopic techniques, as demonstrated in the second paper . IR, NMR, and UV-Vis spectroscopy, along with computational methods such as DFT calculations, can be used to predict and confirm the vibrational frequencies, chemical shifts, and electronic properties of the compound. Additionally, the study of NBO, NLO, and MEP can provide insights into the compound's reactivity, stability, and potential applications in materials science.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Discovery

- Ultrasound Assisted Synthesis for Anti-Tubercular Activity : A series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL. They were also non-cytotoxic against the HeLa human cancer cell line and complied with essential features for potential leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Pharmacological Investigations

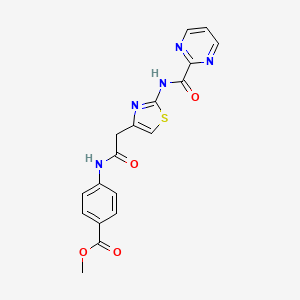

- Anti-Fibrotic Drug Potential : The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), an ALK5 inhibitor, were studied. IN-1130 showed potential as an oral anti-fibrotic drug, with significant distribution into liver, kidneys, and lungs and a notable bioavailability in various animal models (Kim et al., 2008).

Anticonvulsant Activity

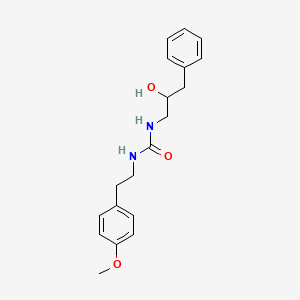

- Structure-Anticonvulsant Activity Studies : A series of (E)-N-cinnamoyl aminoalkanols derivatives were synthesized and evaluated for anticonvulsant activity in rodent models. The structure-activity studies indicated that specific substituents in the phenyl ring influenced anticonvulsant activity, highlighting the importance of molecular structure in drug efficacy (Gunia-Krzyżak et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Derivatives for Biological Activity : Various derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one were synthesized, providing insights into chemical processes and potential applications in creating bioactive compounds (Shatsauskas et al., 2017).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-17-6-5-9-22(25-17)26-23(27)20(15-24)14-18-10-12-21(13-11-18)28-16-19-7-3-2-4-8-19/h2-14H,16H2,1H3,(H,25,26,27)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSXJLFCMWYOZ-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)